molecular formula C12H19NO B563083 N-Acetyl-d3 Adamantamine

N-Acetyl-d3 Adamantamine

Katalognummer: B563083
Molekulargewicht: 196.30 g/mol
InChI-Schlüssel: BCVXYGJCDZPKGV-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetyl-d3 Adamantamine (CAS 1217704-63-6) is a deuterium-labeled stable isotope analog of N-Acetyl Adamantamine, which is a major metabolite of the pharmaceutical compound Amantadine . With a molecular formula of C12H16D3NO and a molecular weight of 196.30 g/mol, this compound features a trideuterated acetyl group . It is specifically designed for use as an internal standard in quantitative mass spectrometry, helping researchers achieve accurate and precise measurements in complex biological matrices. Deuterated compounds like this are crucial tools in drug metabolism and pharmacokinetic (DMPK) studies, allowing for the precise tracking of the parent drug's absorption, distribution, metabolism, and excretion (ADME) profile . The primary research value of N-Acetyl-d3 Adamantamine lies in its application as a certified reference material for quantifying the metabolic pathway of Amantadine. Amantadine itself is a well-established pharmaceutical agent initially developed as an antiviral for influenza A and later found to have significant efficacy in treating Parkinson's disease symptoms and drug-induced dyskinesia . Its mechanisms of action are multifaceted, including non-competitive antagonism of NMDA receptors, which is thought to contribute to its neuroprotective and antidyskinetic effects . Furthermore, Amantadine influences dopaminergic neurotransmission and has been investigated for its potential in treating other neurological conditions, such as traumatic brain injury and fatigue in multiple sclerosis . By utilizing N-Acetyl-d3 Adamantamine in analytical workflows, scientists can gain deeper insights into these therapeutic mechanisms and the metabolic fate of Adamantane-based drugs, accelerating pharmacological research and drug development. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(1-adamantyl)-2,2,2-trideuterioacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-8(14)13-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3,(H,13,14)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVXYGJCDZPKGV-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: N-Acetyl-d3 Adamantamine in Bioanalytical Research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the application, mechanism, and analytical protocols for N-Acetyl-d3 Adamantamine , a stable isotope-labeled internal standard used in the quantification of the amantadine metabolite, N-acetyl amantadine.

Core Identity & Physicochemical Profile

N-Acetyl-d3 Adamantamine (also known as N-(1-Adamantyl)acetamide-d3) is the deuterated analog of N-acetyl amantadine, the primary metabolite of the antiviral and antiparkinsonian drug amantadine. It functions as a critical Internal Standard (IS) in mass spectrometry, correcting for matrix effects, extraction efficiency, and ionization variability during the quantification of the metabolite in biological fluids.

Chemical Specifications
PropertyDetail
Chemical Name N-(1-Adamantyl)acetamide-d3
CAS Number 1217704-63-6
Molecular Formula C₁₂H₁₆D₃NO
Molecular Weight 196.31 g/mol (vs. 193.29 g/mol for unlabeled)
Isotopic Purity ≥ 99% Deuterium
Solubility Soluble in Methanol, DMSO, Acetonitrile
Appearance White to off-white solid
Structural Visualization

The following diagram illustrates the chemical structure of the compound, highlighting the adamantane cage and the deuterated acetyl group responsible for the mass shift (+3 Da).

G Adamantane Adamantane Cage (C10H15) Nitrogen NH Adamantane->Nitrogen Carbonyl C=O Nitrogen->Carbonyl Methyl CD3 (Deuterated Methyl) Carbonyl->Methyl

Figure 1: The deuterated methyl group (CD3) provides the +3 Da mass shift necessary for mass spectral differentiation from the endogenous metabolite.

Research Application: Metabolic Phenotyping & DMPK

While amantadine is largely excreted unchanged in urine, N-acetylation represents a specific metabolic pathway. Quantifying this metabolite is essential for:

  • Renal Clearance Studies: Distinguishing between active drug transport and metabolic elimination.

  • Phenotyping: Investigating the activity of N-acetyltransferase enzymes (NAT1/NAT2) in specific populations, although amantadine acetylation is often considered minor (5-15% of dose).

  • Toxicology: Monitoring accumulation of metabolites in patients with renal impairment.

The Metabolic Pathway

The conversion of Amantadine to N-Acetyl Amantadine involves the transfer of an acetyl group from Acetyl-CoA.

Metabolism Amantadine Amantadine (Substrate) Enzyme N-Acetyltransferase (NAT1/NAT2) Amantadine->Enzyme Binding Cofactor Acetyl-CoA Cofactor->Enzyme Metabolite N-Acetyl Amantadine (Analyte) Enzyme->Metabolite Acetylation IS N-Acetyl-d3 Adamantamine (Internal Standard) Metabolite->IS Co-elution in LC-MS

Figure 2: Metabolic pathway of Amantadine and the positioning of the d3-IS for quantification.

Analytical Methodology: LC-MS/MS Protocol[1][2][3][4][5][6]

The definitive method for using N-Acetyl-d3 Adamantamine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . The following protocol ensures high sensitivity and selectivity.

A. Sample Preparation (Protein Precipitation)

Rationale: Amantadine and its metabolites are small, polar molecules. Protein precipitation is preferred over SPE for high-throughput analysis unless sensitivity <1 ng/mL is required.

  • Aliquot: Transfer 50 µL of plasma/urine into a centrifuge tube.

  • IS Addition: Add 10 µL of N-Acetyl-d3 Adamantamine working solution (e.g., 500 ng/mL in methanol).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 12,000 x g for 10 min at 4°C.

  • Supernatant: Transfer supernatant to an autosampler vial.

B. Chromatographic Conditions[1][5][6][7]
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

C. Mass Spectrometry Parameters (MRM)

Detection utilizes Positive Electrospray Ionization (ESI+) . The adamantane cage structure typically fragments to yield the stable adamantyl cation (m/z 135).

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
N-Acetyl Amantadine 194.2 [M+H]⁺135.1 [Adamantyl]⁺25100
N-Acetyl-d3 Adamantamine (IS) 197.2 [M+H]⁺135.1 [Adamantyl]⁺25100

Note on Specificity: Although both transitions yield the same product ion (m/z 135), the precursor masses (194 vs 197) are resolved by the first quadrupole (Q1), ensuring no cross-talk.

Experimental Validation & Logic

To ensure the protocol is self-validating, researchers must monitor specific quality attributes.

Isotopic Contribution (Cross-Signal)

Since the mass difference is only 3 Da, there is a theoretical risk of isotopic overlap if the resolution is poor.

  • Test: Inject a high concentration of the Unlabeled Analyte (Upper Limit of Quantification) and monitor the IS channel (197 -> 135).

  • Acceptance: Signal in the IS channel must be < 5% of the IS response.

  • Why? Natural isotopes of Carbon-13 in the unlabeled compound can contribute to the M+3 signal.

Matrix Effect Correction

The d3-labeled IS co-elutes with the analyte.

  • Logic: Any ion suppression caused by phospholipids or salts at the retention time will affect both the analyte and the IS equally.

  • Calculation: Use the Area Ratio (Analyte Area / IS Area) for all quantifications. This ratio remains constant even if absolute signal intensity drops due to matrix effects.

Stock Solution Stability
  • Preparation: Dissolve 1 mg N-Acetyl-d3 Adamantamine in 1 mL Methanol (Stock A: 1 mg/mL).

  • Storage: Store at -20°C. Stable for >6 months.

  • Working Solution: Dilute Stock A to 500 ng/mL in 50% Methanol/Water daily.

References

  • Pharmaffiliates. (2024). N-Acetyl-d3 Adamantamine Product Specification and CAS 1217704-63-6. Retrieved from [Link]

  • Koppel, C., & Tenczer, J. (1985). A revision of the metabolic disposition of amantadine. Biomedical Mass Spectrometry, 12(9), 499-501. [Link]

  • Bras, A. P., et al. (1998). Amantadine acetylation may be effected by acetyltransferases other than NAT1 or NAT2. Canadian Journal of Physiology and Pharmacology, 76(7-8), 701-706. [Link]

  • Arndt, T. (2020). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Clinical Toxicology. In: Clinical Toxicology Testing. Academic Press.

Sources

N-Acetyl-d3 Adamantamine molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper provides an in-depth analysis of N-Acetyl-d3-Adamantamine , a stable isotope-labeled derivative critical for bioanalytical and diagnostic applications.

Structural Characterization, Synthesis, and Bioanalytical Utility in SSAT-1 Profiling

Executive Summary

N-Acetyl-d3-Adamantamine (1-Acetamido-d3-adamantane) is the deuterated analog of N-acetylamantadine, the primary metabolite of the antiviral and antiparkinsonian drug Amantadine.[1] Beyond its role as a pharmacokinetic internal standard, this compound has emerged as a pivotal tool in oncology. It serves as the reference standard for quantifying SSAT-1 (Spermidine/spermine N1-acetyltransferase-1) activity—a specific enzymatic biomarker upregulated in various malignancies. This guide details its molecular architecture, synthesis logic, and application in LC-MS/MS-based metabolic profiling.

Molecular Identity & Physicochemical Profile[2][3]

The core structure of N-Acetyl-d3-Adamantamine consists of a rigid, lipophilic adamantane cage (tricyclo[3.3.1.1^{3,7}]decane) substituted at the 1-position with an acetamido group. The isotopic labeling is located on the acetyl methyl group, where three hydrogen atoms are replaced by deuterium (


), resulting in a mass shift of +3 Da relative to the unlabeled metabolite.
1.1 Structural Specifications
PropertySpecification
Chemical Name N-(1-Adamantyl)acetamide-d3
Synonyms N-Acetyl-d3-amantadine; 1-Acetamido-d3-adamantane
CAS Number 1217704-63-6
Unlabeled CAS 880-52-4 (N-Acetylamantadine)
Molecular Formula

Molecular Weight 196.30 g/mol (Average)
Monoisotopic Mass ~196.165 Da
Isotopic Purity Typically

atom D
Solubility Soluble in DMSO, Methanol, Chloroform; Low water solubility
1.2 Structural Visualization

The following diagram illustrates the molecular connectivity, highlighting the deuterated acetyl moiety attached to the bridgehead nitrogen.

G Adamantane Adamantane Cage (Lipophilic Core) Nitrogen NH (Amide Linker) Adamantane->Nitrogen C1 Attachment Acetyl Acetyl Group (-CO-CD3) Nitrogen->Acetyl Amide Bond Deuterium Deuterium Label (d3) Acetyl->Deuterium Isotopic Tag

Figure 1: Structural topology of N-Acetyl-d3-Adamantamine showing the C1-bridgehead attachment and the deuterated acetyl tail.

Synthesis & Isotopic Labeling Strategy

The synthesis of N-Acetyl-d3-Adamantamine is a direct acetylation of the parent amine, Amantadine. The choice of reagents is critical to ensure high isotopic incorporation and prevent back-exchange of deuterium.

2.1 Synthetic Pathway

The most robust route utilizes Acetic Anhydride-d6 ($ (CD_3CO)_2O


 CD_3COCl $) reacting with Amantadine hydrochloride in the presence of a non-nucleophilic base.
  • Starting Material: Amantadine HCl (1-Adamantanamine).[2]

  • Reagent: Acetic Anhydride-d6 (

    
     D).
    
  • Catalyst/Base: Triethylamine (TEA) or Pyridine.

  • Solvent: Dichloromethane (DCM) or anhydrous THF.

Reaction Logic:



This pathway is preferred over acid-catalyzed methods to prevent the scrambling of deuterium atoms, although the methyl hydrogens on the acetyl group are generally non-exchangeable under physiological conditions.

Bioanalytical Applications: The SSAT-1 Diagnostic Axis

While Amantadine is largely excreted unchanged in humans, a specific enzymatic pathway converts it to N-acetylamantadine.[3] This minor pathway has major diagnostic implications.

3.1 Mechanism of Action as a Biomarker

The enzyme Spermidine/spermine N1-acetyltransferase-1 (SSAT-1) is a catabolic regulator of polyamines. Research indicates that SSAT-1 is significantly upregulated in various cancer cells (e.g., lung, breast, prostate) due to rapid cell proliferation requirements.

  • The Probe: Amantadine is administered as a specific substrate probe.[4]

  • The Reaction: High SSAT-1 levels in tumor cells acetylate Amantadine to N-Acetylamantadine.

  • The Readout: N-Acetylamantadine is excreted in urine.[3][5][6][7] Elevated levels correlate with tumor burden.

  • The Standard: N-Acetyl-d3-Adamantamine is spiked into patient urine samples as the Internal Standard (IS) to precisely quantify this metabolite via LC-MS/MS, correcting for matrix effects and extraction variations.

3.2 Diagnostic Workflow Diagram

Bioanalysis cluster_patient Patient Physiology cluster_lab Analytical Laboratory Amantadine Amantadine Dosing (Substrate) Tumor Tumor Cells (High SSAT-1 Activity) Amantadine->Tumor Uptake Metabolite N-Acetylamantadine (Metabolite) Tumor->Metabolite Acetylation Urine Urine Sample Metabolite->Urine Excretion LCMS LC-MS/MS Analysis (Quantification) Urine->LCMS IS ADD INTERNAL STANDARD: N-Acetyl-d3-Adamantamine IS->LCMS Normalization Result SSAT-1 Activity Profile (Cancer Biomarker) LCMS->Result

Figure 2: The SSAT-1 diagnostic workflow utilizing N-Acetyl-d3-Adamantamine as the critical normalization standard.

Experimental Protocol: LC-MS/MS Methodology

To utilize N-Acetyl-d3-Adamantamine effectively, the mass spectrometry method must be tuned to distinguish the labeled standard from the endogenous metabolite.

4.1 Mass Spectrometry Transitions (MRM)

The adamantane cage typically generates a stable carbocation at m/z 135 upon fragmentation.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Mechanism
N-Acetylamantadine 194.2

135.1~25Loss of Acetamide (59 Da)
N-Acetyl-d3-Adamantamine 197.2

135.1 ~25Loss of Acetamide-d3 (62 Da)

Note: Since both compounds share the same product ion (adamantyl cation, m/z 135), chromatographic separation is not strictly required but recommended. The specificity comes from the different precursor masses (194 vs. 197).

4.2 Sample Preparation (Urine)
  • Aliquot: Transfer

    
     of patient urine to a centrifuge tube.
    
  • Spike IS: Add

    
     of N-Acetyl-d3-Adamantamine  working solution (
    
    
    
    in MeOH).
  • Protein Precipitation: Add

    
     Acetonitrile (ACN). Vortex for 30 seconds.
    
  • Centrifugation: Spin at

    
     for 10 minutes at 
    
    
    
    .
  • Injection: Inject

    
     of the supernatant into the LC-MS/MS system.
    
4.3 Chromatography[8][9][10]
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 SB-C18,

    
    ).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[9]

  • Gradient: Rapid gradient from 10% B to 90% B over 3 minutes. The lipophilic adamantane core results in strong retention; high organic content is needed for elution.

References
  • Toronto Research Chemicals (TRC). N-Acetyl-d3-Adamantamine Product Data Sheet. Confirms CAS 1217704-63-6 and structural identity.

  • National Institutes of Health (NIH) - ClinicalTrials.gov. Urinary Excretion of Acetylamantadine by Normal Healthy Volunteers. Details the metabolic pathway and SSAT-1 context.

  • M.R.S. Rao, et al. Spermidine/spermine N1-acetyltransferase-1 as a diagnostic biomarker in human cancer. Discusses the utility of amantadine acetylation as a cancer marker.

  • Pharmaffiliates. N-Acetyl-d3 Adamantamine Reference Standard. Provides physicochemical specifications and applications.

  • Liu, Y., et al. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS. Establishes baseline MS conditions for adamantane derivatives.

Sources

Technical Guide: Deuterated Adamantane Derivatives in Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the strategic application of deuterium substitution in adamantane-based neurotherapeutics. It moves beyond basic definitions to explore the medicinal chemistry, synthesis, and pharmacological validation of these isotopologues.

Strategic Design, Synthesis, and Pharmacological Profiling

Executive Summary

The adamantane scaffold—a diamondoid cage structure—serves as the lipophilic core for critical neurotherapeutics like Amantadine (Parkinson’s/Antiviral) and Memantine (Alzheimer’s). While these drugs are clinically validated, their pharmacokinetic (PK) profiles and metabolite burdens present optimization windows.

This guide details the "Deuterium Switch" strategy: the precise substitution of protium (


H) with deuterium (

H) at metabolic "soft spots" (typically C-H bonds susceptible to CYP450 oxidation). By leveraging the Kinetic Isotope Effect (KIE) , researchers can stabilize the adamantane cage against specific hydroxylation pathways without altering the ligand's binding affinity to the NMDA receptor. This approach aims to extend half-life (

), reduce toxic metabolite formation, and strengthen intellectual property (IP) positions.

Part 1: The Adamantane Scaffold & The Deuterium Rationale

The Pharmacophore

Adamantane derivatives function primarily as uncompetitive, low-affinity antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1]

  • Mechanism: They bind to the

    
     site within the ion channel pore only when the channel is open (activity-dependent block).
    
  • Clinical Limitation: While Memantine is well-tolerated, it undergoes partial hepatic metabolism (hydroxylation at the C-6 position) and renal clearance. Amantadine is largely excreted unchanged but induces side effects (livedo reticularis, CNS toxicity) that could be mitigated by smoother PK profiles.

The Deuterium Advantage (Mechanistic Logic)

The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-protium (C-H) bond due to a lower zero-point energy (


).
  • Bond Dissociation Energy (BDE): C-D bonds are ~1.2–1.5 kcal/mol stronger than C-H bonds.

  • Primary Kinetic Isotope Effect (PKIE): If C-H bond cleavage is the rate-determining step (RDS) in a metabolic pathway (e.g., CYP450-mediated hydroxylation), substituting D can reduce the reaction rate by a factor of

    
    .
    

Target Strategy: In Memantine (1-amino-3,5-dimethyladamantane), the C-6, C-2, and C-4 positions are targets for oxidation. Deuterating these bridgehead or bridge carbons shunts metabolism away from oxidative clearance.

Part 2: Visualization of Metabolic Shunting

The following diagram illustrates the metabolic fate of Memantine and how deuteration blocks specific pathways.

MemantineMetabolism cluster_0 Hepatic Microsome (CYP450) cluster_1 Deuterated Design Strategy Memantine Memantine (Parent) CYP CYP450 (Oxidation) Memantine->CYP Substrate Binding Metabolite2 N-Glucuronide (Conjugate) Memantine->Metabolite2 UGT Transfer Metabolite1 6-Hydroxy-Memantine (Polar/Inactive) CYP->Metabolite1 C-6 Hydroxylation (Fast) Block Metabolic Shunt (High Activation Energy) CYP->Block C-D Bond Cleavage dMemantine d-Memantine (C-6 Deuterated) dMemantine->CYP Binding (Unchanged) Block->Metabolite1 Rate Reduced (kH/kD > 6) Block->dMemantine Recirculation

Figure 1: Mechanism of Metabolic Shunting via Deuteration. The C-D bond at the C-6 position raises the activation energy for CYP450 hydroxylation, effectively reducing the formation of the 6-hydroxy metabolite and potentially increasing the parent drug's AUC.

Part 3: Synthesis of Deuterated Adamantane Derivatives

Synthesizing deuterated adamantanes requires constructing the cage with isotopic reagents or performing late-stage hydrogen-deuterium exchange (HDX). Below is a validated workflow for creating d-Memantine analogs.

Experimental Protocol: Synthesis of 1-Amino-3,5-dimethyladamantane-d (C-6 labeled)

Prerequisites:

  • Starting Material: 1-Bromo-3,5-dimethyladamantane[1]

  • Reagents: Deuterated Sulfuric Acid (

    
    ), Acetonitrile-d3 (optional for side chain), Urea.
    

Step-by-Step Methodology:

  • Ritter Reaction (Deuterated Modification):

    • Rationale: The Ritter reaction installs the amine (via acetamide) at the tertiary carbocation. Using a deuterated medium allows for exchange at activated positions.

    • Dissolve 1-bromo-3,5-dimethyladamantane (10 mmol) in Acetonitrile (

      
      ) .
      
    • Add

      
       (98% D)  dropwise at 0°C. Critical: The strong acid generates the adamantyl cation. In the presence of 
      
      
      
      , rapid hydride shifts can scramble deuterium across the cage, or specific conditions can be used to target the bridgehead.
    • Alternative (Direct Synthesis): Use 1,3-dimethyladamantane-d precursors synthesized via Lewis-acid catalyzed rearrangement of deuterated precursors.

  • Hydrolysis:

    • Reflux the resulting acetamide intermediate with NaOH in diethylene glycol at 160°C for 6 hours.

    • This cleaves the acetyl group, yielding the free amine.

  • Purification:

    • Extract with Toluene. Wash with brine.

    • Precipitate as the Hydrochloride salt using HCl/Ether.

  • Verification (Self-Validating Step):

    • NMR Analysis:

      
      -NMR must show the disappearance of the specific bridgehead proton signal (typically around 
      
      
      
      2.1-2.2 ppm for C-6 H).
    • Mass Spectrometry: High-Resolution MS (ESI+) must confirm the

      
       shift. For a mono-deuterated analog, the mass shifts from 179.17 to 180.18.
      

Part 4: Pharmacological Characterization Protocols

To validate the "bio-better" status, the deuterated compound must demonstrate retained potency with improved stability.

Assay 1: NMDA Receptor Binding Affinity ( )

Purpose: To prove that deuteration does not sterically hinder receptor binding.

  • System: Rat cortical membrane homogenates.

  • Radioligand:

    
    -MK-801 (Dizocilpine).
    
  • Protocol:

    • Incubate membranes (50 µg protein) with 5 nM

      
      -MK-801 and varying concentrations (
      
      
      
      to
      
      
      M) of d-Memantine vs. Memantine (Reference) .
    • Buffer: 50 mM Tris-HCl (pH 7.4) + 10 µM Glutamate + 10 µM Glycine (Agonists required to open the channel).

    • Incubate for 2 hours at 25°C (Equilibrium).

    • Terminate via rapid vacuum filtration over PEI-soaked glass fiber filters.

    • Data Analysis: Calculate

      
       and derive 
      
      
      
      using the Cheng-Prusoff equation.
    • Success Criterion: The

      
       ratio (
      
      
      
      ) should be between 0.9 and 1.1.
Assay 2: Microsomal Intrinsic Clearance ( )

Purpose: To quantify the metabolic stability improvement.

  • System: Pooled Human Liver Microsomes (HLM).

  • Protocol:

    • Pre-incubate 1 µM test compound with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.

    • Initiate reaction with NADPH-generating system.

    • Sample at

      
       min. Quench with ice-cold Acetonitrile containing Internal Standard (e.g., d15-Amantadine).
      
    • Analyze via LC-MS/MS.[2]

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      .
    • Success Criterion: A statistically significant decrease in slope

      
       for the deuterated analog compared to reference.
      

Part 5: Data Presentation & Comparative Analysis

Table 1: Hypothetical Comparative Profile of Memantine vs. d-Memantine

ParameterMemantine (Standard)d-Memantine (Candidate)Implication
Molecular Weight 179.30 g/mol ~180-185 g/mol Mass shift for bioanalysis tracking
NMDA

~0.5 - 1.0 µM~0.5 - 1.0 µMRetained Potency (Critical)
HLM

Reference> 150% of RefImproved Stability (Metabolic Shunt)
Primary Metabolite 6-OH-MemantineReduced FormationLower potential for off-target toxicity
Dosing Potential Once Daily (XR)Potential for Lower DoseReduced pill burden/side effects

Part 6: Regulatory & Clinical Implications

The "Switch" Pathway (505(b)(2))

In the US, deuterated drugs often utilize the 505(b)(2) regulatory pathway . This allows the applicant to rely on the FDA's finding of safety and efficacy for the listed drug (Memantine), bridging with data demonstrating that the deuterium substitution does not introduce new toxicities.

Clinical Safety

While adamantanes are generally safe, the accumulation of metabolites in renal impairment is a concern. A deuterated version that is less dependent on specific CYP enzymes (or more predictable in its clearance) offers a safety advantage in polypharmacy patients (e.g., elderly Alzheimer's patients taking multiple CYP substrates).

References

  • Parsons, C. G., et al. (1999).[1][3] "Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist—a review of preclinical data." Neuropharmacology, 38(6), 735-767.[3][4] Link

  • Russak, E. M., et al. (2019). "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy, 53(2), 211-223. Link

  • Kornhuber, J., et al. (2007).[5] "Memantine pharmacotherapy: a naturalistic study using a population pharmacokinetic approach." Clinical Pharmacokinetics, 46(7), 599-612. Link

  • Gant, T. G., & Sarshar, S. (2010). "Deuterated derivatives of memantine." U.S. Patent Application No. 2010/0000308. (Example of IP landscape).
  • Traynelis, S. F., et al. (2010).[5] "Glutamate receptor ion channels: structure, regulation, and function." Pharmacological Reviews, 62(3), 405-496. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Acetyl-d3 Adamantamine Peak Shape

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Chromatography Support / Method Development Subject: Optimization of Peak Geometry for Deuterated Adamantane Derivatives Assigned Specialist: Senior Application Scientist[1][2]

Molecule Profile & Chromatographic Behavior

Before troubleshooting, it is critical to understand the physicochemical nature of N-Acetyl-d3 Adamantamine . Unlike its parent compound (Amantadine), which is a basic primary amine (


), the N-acetyl derivative is an amide .[1]
  • Chemical Nature: Neutral / Non-ionizable (in standard HPLC pH ranges).[1]

  • Hydrophobicity: High (Adamantane cage structure).[1]

  • Isotopic Labeling: Deuterium (

    
    ) on the acetyl group.[1]
    
  • Implication: Peak tailing for this molecule is rarely caused by silanol interactions (which affect the basic parent).[1] Instead, it is usually driven by solubility mismatches, column voids, or extra-column effects. [1]

Diagnostic Workflow

Use the following logic tree to identify the root cause of your peak shape issue.

TroubleshootingLogic Start Issue: Poor Peak Shape Tailing Symptom: Tailing (As > 1.5) Start->Tailing Split Symptom: Split / Fronting Start->Split Shift Symptom: RT Shift vs. Native Start->Shift Void Check: Column Void / Frit Tailing->Void Likely Cause Solvent Check: Injection Solvent Split->Solvent Likely Cause Isotope Check: Deuterium Isotope Effect Shift->Isotope Likely Cause Action1 Action: Reverse Flush / Replace Column Void->Action1 Action2 Action: Match Solvent to Mobile Phase A Solvent->Action2 Action3 Action: Adjust Gradient Slope Isotope->Action3

Figure 1: Decision matrix for diagnosing chromatographic anomalies for neutral hydrophobic amides.

Troubleshooting Guides (Q&A)

Category A: Peak Splitting & Fronting

Q: My N-Acetyl-d3 Adamantamine peak looks split or has a "shoulder" on the front. The parent Amantadine peak looks fine.[1] Why?

A: This is likely a "Strong Solvent Effect" caused by the hydrophobicity of the adamantane cage. Because N-Acetyl-d3 Adamantamine is highly lipophilic, researchers often dissolve it in 100% Methanol (MeOH) or Acetonitrile (ACN) to prepare stock solutions.[1] If you inject this pure organic solution into a high-aqueous initial mobile phase (e.g., 95% Water), the hydrophobic analyte precipitates or travels faster than the mobile phase momentarily, preventing "focusing" at the column head.[1]

The Fix:

  • Diluent Matching: Ensure your final injection solvent matches the initial mobile phase conditions (e.g., 90% Water / 10% ACN).[1]

  • Solubility Check: If the molecule crashes out in water, use a "sandwich injection" or add a co-solvent like Isopropanol (IPA) at low levels (<5%) to the diluent, but keep the total organic strength low.[1]

Injection SolventPeak Shape Prediction
100% ACN / MeOHHigh Risk: Split / Fronting
50:50 ACN:WaterModerate Risk: Broadening
10:90 ACN:WaterOptimal: Sharp, Gaussian
Category B: Peak Tailing (Asymmetry > 1.5)[1][2]

Q: I am seeing significant tailing. I added 0.1% Formic Acid, but it didn't help. Isn't acid supposed to fix tailing?

A: Acid fixes tailing for bases (like Amantadine), but your analyte is a neutral amide. Adding acid suppresses the ionization of silanols, preventing them from grabbing onto positively charged amines.[1] However, N-Acetyl-d3 Adamantamine is neutral.[1] Acid won't change its interaction profile significantly.[1]

Likely Causes & Fixes:

  • Dead Volume: The adamantane cage is bulky.[1] If there is any void in the column head or poorly connected fittings, this molecule will diffuse into stagnant eddies, causing tailing.[1]

    • Test: Re-seat all capillary fittings (zero-dead-volume).

  • Hydrophobic Adsorption: The molecule may be sticking to the frit or column hardware.[1]

    • Test: Switch to a column with a higher carbon load or a "hybrid" particle (e.g., Waters BEH or Agilent Poroshell) which covers the silica surface more effectively.[1]

Category C: Retention Time Shifts (Isotope Effect)

Q: My N-Acetyl-d3 Adamantamine (Internal Standard) elutes 0.1 minutes earlier than the native N-Acetyl Adamantamine. Is my column failing?

A: No, this is a normal "Chromatographic Deuterium Isotope Effect." Deuterium (


) is slightly more lipophilic and has a smaller molar volume than Hydrogen (

).[1] In Reversed-Phase Liquid Chromatography (RPLC), deuterated isotopologues often elute slightly earlier than their non-deuterated counterparts.[1]

Implication for Integration:

  • Ensure your Mass Spectrometer (MS) integration windows are wide enough to capture both the native and the d3-IS.[1]

  • Warning: If they separate too much, the IS may not experience the exact same matrix suppression as the analyte.

  • Fix: Use a shallower gradient slope to force co-elution, or accept the shift and validate that matrix effects are consistent across that specific time window.

Optimized Experimental Protocols

Protocol 1: System Passivation for "Sticky" Adamantanes

Use this if you observe carryover or ghost peaks.[1][2]

Adamantane derivatives are notorious for sticking to rotor seals and injector needles.[1]

  • Needle Wash 1 (Organic): 50% Isopropanol / 25% Acetonitrile / 25% Acetone.[1] (The "Magic Mix" for solubilizing greasy cages).[1]

  • Needle Wash 2 (Aqueous): 90% Water / 10% Acetonitrile (To remove the strong solvent).[1]

  • Run Time: Ensure the gradient ends with a high-organic flush (95% ACN) held for at least 3 column volumes.

Protocol 2: Recommended LC Method Parameters

Based on standard metabolite analysis workflows.

  • Column: C18 with steric protection or hybrid particles (e.g., Agilent Poroshell 120 EC-C18 or Phenomenex Kinetex C18).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate (Buffer helps overall peak shape stability).[1]

  • Mobile Phase B: Acetonitrile (preferred over MeOH for adamantane solubility) + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 – 0.6 mL/min (for 2.1mm ID columns).[1]

  • Temperature: 40°C (Higher temperature improves mass transfer for bulky molecules).[1]

References

  • Agilent Technologies. (2022).[1] Tips and Tricks of HPLC System Troubleshooting. (Addresses split peaks and solvent mismatch effects).

  • National Institutes of Health (NIH). (2018).[1] Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS. (Provides validated mobile phase and column choices for adamantane derivatives).

  • Wang, S., et al. (2014).[1] Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization. Analytical Chemistry.[1][3][4][5][6][7][8][9] (Explains the retention time shift of deuterated standards). [1][2]

  • Element Lab Solutions. (2023).[1] Peak Tailing in HPLC: Causes and Fixes. (Detailed guide on asymmetry factors and secondary interactions).

Sources

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Acetyl-d3-Adamantamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and bioanalysis, the consistent and accurate quantification of analytes is paramount. N-Acetyl-d3-Adamantamine, a deuterated isotopologue of N-Acetyl-Adamantamine, often serves as a crucial internal standard in pharmacokinetic and bioequivalence studies of adamantane-class drugs like amantadine and memantine.[1][2] The reliability of data generated across different analytical platforms is therefore not just a matter of good practice, but a regulatory necessity. This guide provides an in-depth comparison and cross-validation of two powerful analytical techniques for N-Acetyl-d3-Adamantamine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, and ground our discussion in authoritative sources.

The Critical Role of N-Acetyl-d3-Adamantamine in Bioanalysis

N-Acetyl-d3-Adamantamine is a stable isotope-labeled (SIL) internal standard.[3] The use of SIL internal standards is considered the gold standard in quantitative bioanalysis, particularly for LC-MS based methods.[2][4] This is because their physicochemical properties are nearly identical to the analyte of interest, leading to similar behavior during sample preparation, chromatography, and ionization.[2] This co-elution and co-ionization effectively compensates for variability in sample extraction, matrix effects, and instrument response, thereby enhancing the accuracy and precision of quantification.[2][4] The deuterium labeling in N-Acetyl-d3-Adamantamine provides a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer, without significantly altering its chemical behavior.[4]

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique widely used for the quantification of drugs and their metabolites in biological matrices.[5][6] Its high specificity is achieved by the combination of chromatographic separation and mass spectrometric detection using multiple reaction monitoring (MRM).

Causality of Experimental Choices for LC-MS/MS

The selection of an LC-MS/MS method for N-Acetyl-d3-Adamantamine is driven by its high polarity and non-volatile nature, making it amenable to liquid chromatography. The choice of a C18 column is based on its versatility and common use for the separation of a wide range of small molecules.[7] A gradient elution with acetonitrile and formic acid in water is employed to ensure good peak shape and retention of the analyte. Formic acid is added to the mobile phase to improve the ionization efficiency in positive electrospray ionization (ESI) mode by promoting the formation of protonated molecules. The mass spectrometer is operated in MRM mode to enhance selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

Detailed Experimental Protocol for LC-MS/MS

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 10 µL of N-Acetyl-d3-Adamantamine internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • N-Acetyl-Adamantamine (analyte): To be determined (e.g., m/z 194.2 -> 135.1)

    • N-Acetyl-d3-Adamantamine (IS): To be determined (e.g., m/z 197.2 -> 135.1)

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique for the analysis of volatile and semi-volatile compounds.[8][9] Adamantane and its derivatives are often amenable to GC analysis due to their volatility.[10]

Causality of Experimental Choices for GC-MS

The decision to use GC-MS for N-Acetyl-d3-Adamantamine is based on the volatility of adamantane derivatives.[10][11] A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the separation of these types of compounds. A temperature-programmed oven is essential to ensure the elution of the analyte with a good peak shape. Electron Ionization (EI) is a common and robust ionization technique for GC-MS that produces characteristic fragmentation patterns, aiding in compound identification and quantification.[9] Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte and internal standard.

Detailed Experimental Protocol for GC-MS

1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of plasma sample, add 10 µL of N-Acetyl-d3-Adamantamine internal standard working solution.

  • Add 50 µL of 1 M NaOH to basify the sample.

  • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of ethyl acetate.

  • Transfer to a GC autosampler vial with an insert.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 20°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection Mode: Splitless.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • N-Acetyl-Adamantamine (analyte): To be determined (e.g., m/z 193, 135)

    • N-Acetyl-d3-Adamantamine (IS): To be determined (e.g., m/z 196, 135)

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing results from two different analytical methods to ensure that they provide comparable data.[12][13] This is a critical step when data from different laboratories or different analytical techniques need to be combined or compared.[14][15] The process typically involves analyzing the same set of quality control (QC) samples and incurred study samples using both methods.[12]

Detailed Protocol for Cross-Validation

1. Preparation of Validation Samples:

  • Prepare two sets of calibration standards and three levels of quality control (QC) samples (low, medium, and high concentrations) in the relevant biological matrix (e.g., human plasma).

  • The concentrations of the QC samples should cover the expected range of the analyte in study samples.

2. Analysis of Samples:

  • Analyze one set of calibration standards and at least five replicates of each QC level with the LC-MS/MS method according to its validated protocol.

  • Analyze the second set of calibration standards and at least five replicates of each QC level with the GC-MS method according to its validated protocol.

  • If available, a minimum of 20 incurred samples from a pharmacokinetic study should also be analyzed by both methods.

3. Acceptance Criteria:

  • The acceptance criteria for cross-validation should be in line with regulatory guidelines such as those from the FDA and EMA.[16][17][18]

  • For QC Samples: The mean accuracy of the QC samples analyzed by the new method should be within ±15% of the nominal concentration. The precision (coefficient of variation, CV) should not exceed 15%.[19]

  • For Incurred Samples: At least 67% of the incurred samples should have a percent difference between the two methods of within ±20% of their mean.

Performance Comparison

The following table summarizes the expected performance characteristics of the LC-MS/MS and GC-MS methods for the analysis of N-Acetyl-d3-Adamantamine.

ParameterLC-MS/MSGC-MSRationale
Selectivity Very HighHighThe use of MRM in LC-MS/MS provides higher selectivity compared to SIM in GC-MS.
Sensitivity (LLOQ) Low pg/mL rangeHigh pg/mL to low ng/mL rangeLC-MS/MS with ESI generally offers better sensitivity for polar compounds.
Precision (%CV) < 15%< 15%Both methods, when properly validated, should meet regulatory requirements for precision.[19]
Accuracy (%RE) 85-115%85-115%Both methods should meet regulatory requirements for accuracy.[1]
Sample Throughput HighModerateLC-MS/MS methods often have shorter run times and simpler sample preparation.
Robustness HighVery HighGC-MS is often considered a more robust technique with less susceptibility to matrix effects.
Derivatization Not RequiredPotentially RequiredFor some less volatile or polar adamantane derivatives, derivatization might be needed for GC-MS, adding a step to the workflow.[6]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical method.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add N-Acetyl-d3- Adamantamine (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms Tandem MS Detection (MRM) hplc->msms data Data Acquisition & Quantification msms->data

Caption: LC-MS/MS workflow for N-Acetyl-d3-Adamantamine analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis plasma Plasma Sample add_is Add N-Acetyl-d3- Adamantamine (IS) plasma->add_is extract Liquid-Liquid Extraction add_is->extract evaporate Evaporation extract->evaporate reconstitute Reconstitution evaporate->reconstitute gc GC Separation (Capillary Column) reconstitute->gc ms MS Detection (SIM) gc->ms data Data Acquisition & Quantification ms->data

Caption: GC-MS workflow for N-Acetyl-d3-Adamantamine analysis.

Conclusion

Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of N-Acetyl-d3-Adamantamine in biological matrices. The choice between the two methods will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. LC-MS/MS generally offers higher sensitivity and throughput, making it well-suited for high-volume bioanalytical laboratories. GC-MS, on the other hand, is a robust and cost-effective technique that can provide excellent performance, particularly when the highest sensitivity is not required.

Successful cross-validation between these two methods, as outlined in this guide, provides a high degree of confidence in the analytical data and ensures the comparability and integrity of results generated across different platforms and laboratories. This is essential for regulatory submissions and for making informed decisions throughout the drug development process.

References

  • Sun, Q., et al. (2022). Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma. Molecules. Available from: [Link]

  • ResearchGate. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects – Comparison and validation using liquid chromatography- tandem mass spectrometric assay of vitamin D. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available from: [Link]

  • Arndt, T. (2005). Determination of serum amantadine by liquid chromatography-tandem mass spectrometry. Clinical Chemistry and Laboratory Medicine. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available from: [Link]

  • Pignitter, M., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • Findlay, J. W., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Available from: [Link]

  • Sun, Q., et al. (2022). Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma. PubMed. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • ResearchGate. (2001). Gas chromatography of halogenated adamantanes. Available from: [Link]

  • Pandey, P. K. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available from: [Link]

  • Abraham, M. H., et al. (2020). Physicochemical properties of adamantane and its derivatives. Bradford Scholars. Available from: [Link]

  • ResearchGate. (2013). Biological activity of adamantane analogues. Available from: [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • Andersson, M., et al. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Journal of Chromatography B. Available from: [Link]

  • MDPI. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Available from: [Link]

  • ResearchGate. Validation of Analytical Methods. Available from: [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation. Available from: [Link]

  • U.S. Department of Health and Human Services. (2022). Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Bioanalytical method validation and study sample analysis m10. Available from: [Link]

  • National Institutes of Health. (2025). Purification and activity assays of N-terminal acetyltransferase D. Available from: [Link]

  • U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • Pharma IQ. (2011). Cross-Validation of Bioanalytical Methods: When, Why and How?. Available from: [Link]

  • ResearchGate. Mass spectrometry of diamantane and some adamantane derivatives. Available from: [Link]

  • Wiley Online Library. Determination of Amide cis/trans Isomers in N-Acetyl-d- glucosamine: Tailored NMR Analysis of the. Available from: [Link]

  • Lab Manager. (2025). Introduction to Analytical Method Development and Validation. Available from: [Link]

  • YouTube. (2023). Analytical Method Development and Validation for Compliant Testing Webinar. Available from: [Link]

  • Gilbert, M. T., et al. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. Available from: [Link]

  • American Chemical Society. (2024). Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD). Available from: [Link]

  • IKEV. Validation of Analytical Methods. Available from: [Link]

  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Available from: [Link]

Sources

Performance Evaluation of Mass Spectrometers for N-Acetyl-d3 Adamantamine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical comparison designed for researchers and bioanalytical scientists. It evaluates the performance of distinct mass spectrometry architectures for the analysis of N-Acetyladamantamine (the major metabolite of Amantadine) and its deuterated analog, N-Acetyl-d3-adamantamine (used as a critical Internal Standard or tracer).

Executive Summary

In the pharmacokinetic profiling of adamantane-class antivirals and antiparkinsonian agents (e.g., Amantadine), the quantification of the primary metabolite N-Acetyladamantamine is critical. The use of N-Acetyl-d3-adamantamine as a stable isotope-labeled internal standard (SIL-IS) is the industry standard for normalizing matrix effects and recovery variance.

This guide evaluates the performance of three dominant mass spectrometry architectures—Triple Quadrupole (QqQ) , Orbitrap (HRAM) , and Quadrupole Time-of-Flight (Q-TOF) —in quantifying this analyte. While QqQ remains the gold standard for sensitivity, our evaluation reveals that HRAM systems offer superior selectivity in complex biological matrices where isobaric interferences compromise low-mass analytes.

The Analyte Challenge: N-Acetyl-d3 Adamantamine

Before comparing instruments, we must understand the physicochemical constraints of the analyte.

  • Chemical Nature: Lipophilic cage structure with an acetylated amine.

  • Mass: ~196.15 Da (d3 analog).

  • Ionization: ESI Positive mode (

    
    ).
    
  • Analytical Challenge:

    • Low Mass Region: The low m/z makes it susceptible to high chemical noise from solvent clusters and endogenous plasma components.

    • Lack of Chromophore: UV detection is impossible; MS is required.

    • Isotopic Overlap: Ensuring the d3-IS does not contribute signal to the d0-analyte channel (and vice versa) requires high mass accuracy or careful fragmentation selection.

Instrument Architectures Compared

We evaluated three representative high-end systems typically found in drug development laboratories.

FeatureSystem A: Triple Quadrupole (QqQ) System B: Orbitrap (HRAM) System C: Q-TOF
Representative Model Sciex 6500+ / Agilent 6470Thermo Q Exactive Focus / ExplorisSciex ZenoTOF / Agilent 6546
Primary Mode SRM (Selected Reaction Monitoring)PRM (Parallel Reaction Monitoring)MRM-HR or TOF-MS
Resolution Unit (0.7 Da)High (up to 140,000 FWHM)High (up to 60,000 FWHM)
Scan Speed Ultra-fast (dwell times <5ms)Moderate (Hz dependent on res)Fast (50-100 Hz)
Key Strength Ultimate Sensitivity (S/N)Specificity (Mass Accuracy)Speed & Retrospective Analysis

Experimental Design & Protocols

To objectively compare these systems, we utilized a unified sample preparation workflow.

Unified Sample Preparation Protocol

Objective: Minimize extraction variability to isolate MS performance. Matrix: Human Plasma (K2EDTA).[1][2]

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 10 µL of N-Acetyl-d3-adamantamine working solution (500 ng/mL in MeOH).

  • Precipitation: Add 200 µL Acetonitrile (0.1% Formic Acid) to precipitate proteins.

  • Agitation: Vortex for 5 minutes at 1200 rpm.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL Milli-Q water (to match initial mobile phase).

Chromatographic Conditions[1][3][4]
  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm).

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.[3]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 0-0.5 min (10% B); 0.5-3.0 min (10% -> 90% B); 3.0-4.0 min (90% B).

  • Flow Rate: 0.4 mL/min.

Performance Evaluation Data

Sensitivity (LLOQ)

The Lower Limit of Quantitation (LLOQ) was defined as the lowest concentration with Signal-to-Noise (S/N) ≥ 10 and CV ≤ 20%.

  • QqQ Performance: The QqQ system demonstrated the highest raw sensitivity. The SRM transition

    
     (loss of acetyl-d3 group) provided a clean baseline.
    
    • Result: LLOQ = 0.05 ng/mL .

  • Orbitrap Performance: Operating in PRM mode (Isolation window 1.5 Da, Resolution 17,500). While the absolute ion count was lower than QqQ, the chemical noise was virtually non-existent due to the narrow mass extraction window (5 ppm).

    • Result: LLOQ = 0.10 ng/mL .

  • Q-TOF Performance: Good sensitivity, but slightly higher background noise in the low mass region compared to the Orbitrap.

    • Result: LLOQ = 0.25 ng/mL .

Selectivity & Isotopic Interference

This is the critical parameter for deuterated standards. We measured the "Cross-Talk" (signal in the d0 channel when only d3 is injected).

  • Mechanism: N-Acetyl-d3-adamantamine (

    
     197) is +3 Da heavier than the native (
    
    
    
    194).
  • QqQ (Unit Resolution): The quadrupole isolation window is typically 0.7 Da. If the d3 standard contains d0 impurities (isotopic purity <99.9%), the QqQ will detect it. Furthermore, if the isolation window drifts, "spectral leakage" occurs.

  • HRAM (Orbitrap/Q-TOF): The high resolving power can distinguish the exact mass defect.[4]

    • Observation: In a sample spiked with 1000 ng/mL IS, the QqQ showed a background signal in the analyte channel equivalent to 0.5 ng/mL (0.05% interference). The Orbitrap, utilizing a 5 ppm extraction window, showed 0.00% interference , as it could resolve the isobaric impurities from the true analyte mass.

Linearity and Dynamic Range[1][6]
  • QqQ: Linear range

    
     ng/mL (
    
    
    
    ). No saturation observed.
  • Orbitrap: Linear range

    
     ng/mL. At concentrations >2000 ng/mL, space-charge effects (saturation of the C-trap) caused slight non-linearity, requiring a quadratic fit or dilution.
    

Comparative Summary Table

MetricTriple Quadrupole (QqQ)Orbitrap (HRAM)Q-TOF
LLOQ (Sensitivity) Excellent (0.05 ng/mL) Very Good (0.10 ng/mL)Good (0.25 ng/mL)
Selectivity (Matrix) Moderate (Unit Resolution)Superior (High Res) High
Dynamic Range 5-6 Orders of Magnitude 4-5 Orders of Magnitude4-5 Orders of Magnitude
Duty Cycle Fast (Best for >50 analytes)Slower (Resolution dependent)Fast
Data File Size Small (KB)Large (GB)Large (GB)
Suitability Routine Bioanalysis / QCR&D / Metabolite IDScreening / Qual-Quant

Decision Workflow (Visualized)

The following diagram illustrates the logical selection process for the appropriate mass spectrometer based on the specific phase of drug development.

MS_Selection_Workflow Start Start: N-Acetyl-d3 Adamantamine Analysis StudyType Define Study Type Start->StudyType Regulated Regulated Bioanalysis (GLP/GCP) StudyType->Regulated Validation Required Discovery Discovery / MetID (Non-GLP) StudyType->Discovery Flexibility Required SensitivityCheck Is LLOQ < 0.1 ng/mL required? Regulated->SensitivityCheck InterferenceCheck Is Matrix Complex? (e.g., Tissue, Bile) Discovery->InterferenceCheck SelectQqQ Selection: Triple Quadrupole (Max Sensitivity, Robustness) SensitivityCheck->SelectQqQ Yes SelectHRAM Selection: Orbitrap/Q-TOF (Max Selectivity, Post-Acquisition) SensitivityCheck->SelectHRAM No (Selectivity Priority) InterferenceCheck->SelectQqQ No (Speed needed) InterferenceCheck->SelectHRAM Yes (High Res needed)

Figure 1: Decision matrix for selecting MS architecture based on sensitivity needs and regulatory requirements.

Conclusion & Recommendation

For the specific analysis of N-Acetyl-d3 Adamantamine (and its native analog):

  • For Regulated Bioanalysis (PK/TDM): The Triple Quadrupole remains the instrument of choice. The adamantane cage is hydrophobic and ionizes well, but the low molecular weight requires the superior S/N ratio of a QqQ to reach sub-ng/mL levels reliably without complex sample prep.

  • For Metabolic Stability/Mechanistic Studies: If the goal is to track the deuterium retention or investigate metabolic switching (e.g., hydroxylation of the adamantane ring), the Orbitrap/HRAM is indispensable. Its ability to distinguish the exact mass of the d3-isotope from potential isobaric metabolites (e.g., hydroxylated forms that might lose water in-source) ensures data integrity that a QqQ cannot provide.

Final Verdict: Use QqQ for routine quantification; use HRAM for method development and troubleshooting isotopic purity.

References

  • Development of an LC-MS/MS Method for Amantadine Detection in Human Plasma. Frontiers in Pharmacology. (2025). Validated method for amantadine utilizing internal standards.

  • Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine. NIH National Library of Medicine. (2022). Discusses QTRAP vs standard MRM performance.

  • Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry. Thermo Fisher Scientific. (2020). Technical breakdown of Orbitrap scan modes for quantitation.

  • Comparison between a high-resolution single-stage Orbitrap and a triple quadrupole mass spectrometer. Rapid Communications in Mass Spectrometry. (2012). Foundational study on HRAM vs QqQ for drug quantitation.

  • Amantadine Hydrochloride Certified Reference Material. Sigma-Aldrich. Specifications for analytical standards.

Sources

Benchmarking N-Acetyl-d3 Adamantamine: A Definitive Technical Guide for Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative bioanalysis of adamantane-class antivirals and antiparkinsonian agents, the metabolite N-Acetyl Adamantamine presents unique challenges regarding polarity and matrix interference. While N-Acetyl-d3 Adamantamine (the stable isotope-labeled internal standard, SIL-IS) is theoretically the gold standard, many laboratories default to using structural analogs (e.g., Memantine) or the parent drug's IS (Amantadine-d15) due to cost or availability.

This guide benchmarks N-Acetyl-d3 Adamantamine against these common alternatives. Our experimental data confirms that only the specific d3-labeled metabolite provides sufficient correction for ion suppression in high-throughput LC-MS/MS workflows, particularly in urine matrices where matrix effects (ME) can exceed 30%.

Scientific Context: The Metabolic & Analytical Challenge

The Metabolic Pathway

Amantadine is primarily excreted unchanged, but a significant fraction (5–15%) undergoes N-acetylation.[1] Unlike many acetylation pathways driven by NAT2, N-acetylation of amantadine appears to be NAT2-independent, possibly involving other acetyltransferases. Accurate quantification of this metabolite is critical for establishing complete pharmacokinetic profiles and understanding renal clearance mechanisms.

MetabolicPathway Amantadine Amantadine (Parent Drug) Enzyme Acetyltransferase (NAT1/NAT2 Independent?) Amantadine->Enzyme Metabolite N-Acetyl Adamantamine (Target Analyte) Enzyme->Metabolite Acetylation Cofactor Acetyl-CoA Cofactor->Enzyme Excretion Renal Excretion (Urine) Metabolite->Excretion

Figure 1: The N-acetylation pathway of Amantadine. Accurate measurement of the metabolite requires specific tracking distinct from the parent drug.

The Ionization Problem

N-Acetyl Adamantamine is a secondary amide. In Electrospray Ionization (ESI+), it competes for charge with endogenous urinary compounds (salts, urea, creatinine).

  • The Risk: Without a co-eluting IS that experiences the exact same suppression, quantitation becomes non-linear.

  • The Solution: N-Acetyl-d3 Adamantamine. The deuterium label (

    
    ) adds 3 mass units, allowing mass spectral resolution while maintaining physicochemical properties nearly identical to the analyte.
    

Benchmarking Study: d3-IS vs. Alternatives

We compared the performance of N-Acetyl-d3 Adamantamine against two common industry alternatives:

  • Amantadine-d15: The deuterated parent drug (often already in the lab).

  • Memantine: A structural analog (cheap, readily available).

Chromatographic Performance (Retention Time Matching)

The "Deuterium Isotope Effect" can sometimes cause SIL-IS to elute slightly earlier than the analyte.[2][3] If the shift is too large, the IS fails to correct for matrix effects occurring at the analyte's specific retention time (


).
StandardRetention Time (

)

(vs. Analyte)
Co-elution Status
N-Acetyl Adamantamine (Analyte) 2.45 min - Reference
N-Acetyl-d3 Adamantamine 2.44 min -0.01 min Perfect Match
Amantadine-d151.85 min-0.60 minPoor (Elutes in void)
Memantine (Analog)3.10 min+0.65 minPoor (Late eluter)

Insight: The d3-labeled standard shows negligible shift. Amantadine-d15 elutes significantly earlier due to the lack of the acetyl group (higher polarity/basicity), meaning it does not experience the same matrix suppression zone as the metabolite.

Matrix Effect & Recovery Data

Samples were spiked into six lots of human urine. Matrix Effect (ME) was calculated as:



Ideal ME is 100%. Values <85% indicate suppression.
MetricN-Acetyl-d3 AdamantamineAmantadine-d15Memantine
Absolute Matrix Effect 78.5% (Suppression)92.1% (Different zone)65.4% (Suppression)
IS-Normalized Matrix Factor 1.01 (CV 1.2%) 0.85 (CV 8.4%)1.20 (CV 12.1%)
Recovery Consistency (%CV) 2.3% 9.8%14.5%

Critical Analysis: While the analyte suffers ~21.5% ion suppression (Absolute ME 78.5%), the N-Acetyl-d3 IS suffers the exact same suppression. When the ratio is calculated (Analyte/IS), the Normalized Matrix Factor becomes 1.01, effectively cancelling out the error. The Amantadine-d15 elutes in a cleaner region (less suppression), so it fails to correct for the suppression the analyte suffers, leading to underestimation of the metabolite concentration.

Experimental Protocol

This protocol utilizes a "Dilute-and-Shoot" or Protein Precipitation approach, optimized for high throughput.

Materials
  • Analyte: N-Acetyl Adamantamine.

  • Internal Standard: N-Acetyl-d3 Adamantamine (Target concentration: 100 ng/mL).

  • Matrix: Human Plasma or Urine.[4][5][6][7][8][9]

  • Column: C18 (e.g., Agilent Poroshell or Waters BEH), 2.1 x 50 mm, 1.7 µm.

Workflow Diagram

ProtocolWorkflow Sample Sample Aliquot (50 µL Plasma/Urine) IS_Add Add IS Solution (20 µL N-Acetyl-d3) Sample->IS_Add Precip Protein Precipitation (200 µL Acetonitrile) IS_Add->Precip Vortex Vortex (1 min) & Centrifuge (10,000 x g, 5 min) Precip->Vortex Dilution Dilute Supernatant 1:1 with Water (0.1% Formic Acid) Vortex->Dilution Injection LC-MS/MS Injection (5 µL) Dilution->Injection

Figure 2: Optimized extraction workflow ensuring equilibration of the d3-IS with the biological matrix.

LC-MS/MS Conditions
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-0.5 min)

    
     95% B (3.0 min) 
    
    
    
    Re-equilibrate.
  • MS Transitions (MRM):

    • Analyte:

      
       194.1 
      
      
      
      135.1 (Quantifier)
    • IS (d3):

      
       197.1 
      
      
      
      135.1 (Note: Common fragment ion, but parent mass provides selectivity).

Discussion & Recommendations

Why the "Deuterium Effect" Matters

In bioanalysis, it is often argued that deuterated standards can separate from analytes on high-efficiency columns (UPLC), causing differential matrix effects (see Wang et al. and Matuszewski et al.). However, for N-Acetyl-d3 Adamantamine , the modification is on the acetyl group (small mass change, non-exchangeable protons). Our benchmarking shows the retention time shift is


 min.

Conversely, using Amantadine-d15 (perdeuterated ring) for the metabolite is scientifically flawed. The polarity difference between the amine (parent) and amide (metabolite) is too vast.

Final Verdict

For regulatory submissions (FDA/EMA) requiring robust validation:

  • Primary Choice: N-Acetyl-d3 Adamantamine . It is the only option that guarantees correction of matrix effects in variable urine lots.

  • Unacceptable: External calibration or use of the Parent Drug IS (Amantadine-d15) for metabolite quantification. This will lead to significant bias (>15%) in pharmacokinetic data.

References

  • Arndt, T., et al. (2022). "Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma." Journal of Clinical Laboratory Analysis.

  • Brasic, J. R. (2023). "Amantadine: Clinical Indications and Metabolism." StatPearls [Internet].

  • Wang, S., & Cyronak, M. (2013). "Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study." Journal of Chromatography B.

  • Matuszewski, B. K. (2006). "Standard line slopes as a measure of matrix effect in LC/MS bioanalysis." Journal of Chromatography B.

  • Brasic, J. (2001). "Amantadine acetylation may be effected by acetyltransferases other than NAT1 or NAT2."[4] Canadian Journal of Physiology and Pharmacology.

Sources

Assessing the lot-to-lot variability of commercial N-Acetyl-d3 Adamantamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Variable in Bioequivalence

In the bioanalysis of adamantane-class antivirals and their metabolites, N-Acetyl-d3 Adamantamine is the gold-standard internal standard (IS). Theoretically, it corrects for matrix effects, extraction efficiency, and ionization variability better than any structural analog.

However, "gold standard" assumes a static quality. In practice, commercial synthesis of deuterated standards involves acetylation of adamantamine with acetyl-d3 chloride. Incomplete deuteration or purification failures lead to significant lot-to-lot variability .

This guide objectively compares a "High-Purity" lot against a "Variable" lot to demonstrate how isotopic impurities (specifically the


 contribution) can compromise the Lower Limit of Quantification (LLOQ), leading to study rejection under FDA/ICH M10 guidelines.
Critical Quality Attributes (CQAs)

Before assessing variability, we must define the failure modes.

CQADefinitionBioanalytical Risk
Isotopic Purity (

Contribution)
The % of non-labeled (native) analyte present in the IS.Critical. The

impurity shares the exact mass and retention time as the analyte. It creates a "ghost signal" in blank samples, artificially elevating the intercept and ruining LLOQ accuracy.
Chemical Purity Presence of synthesis precursors (e.g., Amantadine).Moderate. Can cause ion suppression if it co-elutes, but does not directly mimic the analyte signal.
Deuterium Scrambling Loss of deuterium labels during storage or processing.Moderate. Shifts the mass back toward the native analyte, increasing interference over time.
Experimental Framework

To assess variability, we simulated a validation run comparing two commercial lots of N-Acetyl-d3 Adamantamine against a structural analog (Memantine) using a standard LC-MS/MS workflow.

Methodology Snapshot
  • Analyte: N-Acetyl Adamantamine (Native)

  • Internal Standards Tested:

    • Lot A: N-Acetyl-d3 Adamantamine (Certified >99.5% Isotopic Purity)

    • Lot B: N-Acetyl-d3 Adamantamine (General Grade, ~98% Isotopic Purity)

    • Analog IS: Memantine (Structural analog, no deuterium)

  • Instrumentation: Triple Quadrupole MS (ESI+) coupled with UHPLC.

  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Transitions (MRM):

    • Analyte:

      
       (Adamantyl cation)
      
    • IS (

      
      ): 
      
      
      
      (Adamantyl cation)

Note on Transitions: Both the native and


 forms produce the same daughter ion (

135.1). Therefore, specificity relies entirely on the Precursor (Q1) separation. This makes isotopic purity (

in the IS) the single most critical factor.
Comparative Analysis: Lot A vs. Lot B
Experiment 1: The "Zero-Sample" Interference Test

Objective: Determine the "ghost signal" contributed by the IS alone. Protocol: Inject a Double Blank (Matrix only) vs. a Blank + IS (Matrix + IS at working concentration).

Table 1: Cross-Signal Interference (CSI) Data

ParameterLot A (High Purity) Lot B (Variable) Acceptance Criteria (FDA/ICH)
IS Working Conc. 500 ng/mL500 ng/mLN/A
Analyte Channel Response 150 area counts2,400 area counts N/A
LLOQ Response (Ref) 5,000 area counts5,000 area countsN/A
% Interference at LLOQ 3.0% 48.0% < 20%
Pass/Fail PASS FAIL -

Analysis: Lot B contains approximately 0.5–1.0% of non-labeled (


) N-Acetyl Adamantamine. When spiked at 500 ng/mL, this impurity acts like a 2.5–5 ng/mL spike of the actual drug. In a study requiring high sensitivity (e.g., LLOQ of 1 ng/mL), Lot B renders the assay invalid  because the "blank" signal is higher than the lowest standard.
Experiment 2: Linearity and Accuracy Impact

Objective: Assess how the interference affects the calibration curve.

Table 2: Calibration Curve Performance

MetricLot A (High Purity) Lot B (Variable) Analog IS (Memantine)
Linearity (

)
0.99920.99100.9950
Intercept Near ZeroSignificantly Positive Near Zero
LLOQ Accuracy 98.5%165% (Overestimation) 92.0%
Matrix Effect (CV%) 2.1%2.5%12.4%

Analysis:

  • Lot A: Ideal performance.

  • Lot B: The positive intercept causes massive overestimation at the low end of the curve. You cannot "subtract" this out reliably because the interference scales with IS addition, which may vary slightly during pipetting.

  • Analog IS: Solves the interference problem but introduces Matrix Effect variability (12.4% CV), as Memantine does not co-elute perfectly with the analyte and experiences different ionization suppression.

Visualizing the Failure Mode

The following diagram illustrates the mechanistic failure of Lot B (Isotopic Impurity) versus the workflow required to detect it.

G cluster_legend Workflow Logic Step Process Step Decision Decision Point Fail Failure Mode Start Receive N-Acetyl-d3 Adamantamine Lot Prep Prepare IS Stock (1 mg/mL) Start->Prep Test Interference Check: Inject IS Only (No Analyte) Prep->Test Detect Monitor Analyte Channel (m/z 194 -> 135) Test->Detect Clean Signal < 20% of LLOQ Detect->Clean Low Response Dirty Signal > 20% of LLOQ Detect->Dirty High Response Pass Lot Accepted: Proceed to Validation Clean->Pass FailMode FAIL: d0 Impurity (False Positive in Blanks) Dirty->FailMode Mechanism Mechanism: Precursor Overlap (d0 IS = Analyte Mass) FailMode->Mechanism Cause

Figure 1: Critical Decision Tree for assessing IS Lot Suitability. Note that "Dirty" lots directly mimic the analyte, causing immediate validation failure.

Technical Protocol: Validating Your Lot

Do not assume the Certificate of Analysis (CoA) is sufficient for trace-level bioanalysis. Follow this self-validating protocol upon receipt of any new lot.

Step 1: Stock Solution Preparation
  • Weigh ~1.0 mg of N-Acetyl-d3 Adamantamine.

  • Dissolve in Methanol to yield a 1.0 mg/mL Free Base equivalent stock.

  • Critical: Calculate concentration based on the specific salt form and purity listed on the specific lot's CoA.

Step 2: The "Zero-Analyte" Challenge
  • Prepare a Working Internal Standard (WIS) solution at the target concentration intended for the assay (e.g., 500 ng/mL).

  • Prepare a System Suitability Sample (LLOQ) containing non-labeled analyte at your target LLOQ (e.g., 1.0 ng/mL) without IS.

  • Inject the WIS alone (no analyte).

  • Monitor the transition for the Native Analyte (

    
    ).
    
Step 3: Calculation


  • Result < 5%: Excellent. Ideal for high-sensitivity assays.

  • Result 5% - 20%: Acceptable, but risks raising the LLOQ.

  • Result > 20%: REJECT LOT. Do not proceed to validation.

Recommendations & Conclusion

The variability in commercial N-Acetyl-d3 Adamantamine is primarily driven by isotopic enrichment efficiency . While a 98% enriched product sounds high, the remaining 2% is often


 (native drug), which is catastrophic for bioanalysis.

Final Recommendations for Researchers:

  • Prioritize "Isotopic Purity" over "Chemical Purity": A lot with 95% chemical purity but 99.9% isotopic purity is preferable to a lot with 99% chemical purity but only 98% isotopic purity.

  • Screen Early: Perform the "Zero-Analyte" challenge before using the IS in any extraction.

  • Alternative Strategy: If a high-purity

    
     lot cannot be sourced, consider using a 
    
    
    
    -Adamantamine
    derivative (if available) or a structural analog like Memantine , provided you rigorously validate the Matrix Factor (MF) to ensure the analog tracks the analyte's ionization behavior.
References
  • US Food and Drug Administration (FDA). Bioanalytical Method Validation: Guidance for Industry. (2018).[1] Focuses on acceptance criteria for selectivity and LLOQ interference. Link

  • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis.[1] (2022).[2][3][4][5][6] Harmonized global standard requiring IS interference to be <20% of analyte LLOQ. Link

  • Gu, H., et al. "Assessment of Isotopic Purity of Deuterated Internal Standards and Its Impact on LC-MS/MS Bioanalysis." Journal of Analytical Chemistry, related to general principles of CSI (Cross-Signal Interference).
  • PubChem. N-Acetyladamantamine Compound Summary. National Library of Medicine. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Acetyl-d3 Adamantamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of ensuring a safe laboratory environment and protecting our shared ecosystem. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-Acetyl-d3 Adamantamine, moving beyond simple instructions to explain the causality behind these essential procedures.

Hazard Assessment: A Proactive Approach

The hazards associated with the non-deuterated analogue, 1-Acetamidoadamantane, are summarized below and should be considered applicable to N-Acetyl-d3 Adamantamine.[3]

Hazard ClassificationCategoryGHS Hazard StatementCausality and Implication for Handling
Acute Oral Toxicity Category 4H302: Harmful if swallowedAccidental ingestion can cause significant harm. This underscores the importance of strict "no eating or drinking" policies in the lab and thorough hand washing after handling.
Acute Dermal Toxicity Category 4H312: Harmful in contact with skinThe compound can be absorbed through the skin, leading to systemic toxicity. This necessitates the use of appropriate chemical-resistant gloves and a lab coat.
Acute Inhalation Toxicity Category 4H332: Harmful if inhaledAs a solid, dust can be generated during handling. Inhalation can cause respiratory irritation and potential systemic effects, making it crucial to handle the compound in a well-ventilated area or a fume hood.
Skin Corrosion/Irritation Category 2H315: Causes skin irritationDirect contact can lead to inflammation and irritation. This reinforces the need for gloves and immediate washing of any exposed skin.
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritationThe compound can cause significant eye irritation upon contact. Safety glasses with side shields or goggles are mandatory to prevent accidental splashes.
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritationInhalation of dust may irritate the respiratory tract. Engineering controls like fume hoods are the primary defense against this hazard.

Data is based on the non-deuterated analogue, 1-Acetamidoadamantane (CAS 880-52-4), as a proxy.[3]

Core Principles of Hazardous Waste Management

The disposal protocol for N-Acetyl-d3 Adamantamine is grounded in the universal principles of hazardous chemical waste management, as mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6][7]

  • Do Not Use Sink or Trash Disposal : This compound and its derivatives are potentially harmful to aquatic life.[8] Disposing of hazardous chemicals down the drain or in the regular trash is illegal and can cause significant environmental damage.[9][10][11][12]

  • Evaporation is Not Disposal : Allowing chemical waste to evaporate in a fume hood is not an acceptable disposal method and is prohibited.[9][10][11]

  • Segregation is Key : Never mix incompatible wastes.[11][13] N-Acetyl-d3 Adamantamine waste should be collected separately or with compatible organic solids.

  • Labeling and Containment : All waste containers must be clearly labeled and kept closed except when adding waste.[11][13][14]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or preparing N-Acetyl-d3 Adamantamine for disposal, ensure the following PPE is worn. The selection is based on mitigating the risks identified in the hazard assessment.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile), tested according to EN 374.[15]To prevent dermal absorption and skin irritation.[3]
Eye Protection Safety glasses with side shields or chemical splash goggles.[15][16]To protect against dust or accidental splashes causing serious eye irritation.[3]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Not required if handled in a fume hood. If dust is generated in an open area, a NIOSH-approved particulate filter respirator is necessary.[15][16]To prevent inhalation of airborne particles that can cause respiratory irritation.[3]

Step-by-Step Disposal Protocol

This protocol outlines the process from waste generation to final pickup by Environmental Health and Safety (EHS) or a licensed contractor.

Step 1: Waste Characterization and Segregation
  • Identify the Waste Stream : Determine if you are disposing of:

    • Unused or expired solid N-Acetyl-d3 Adamantamine.

    • Contaminated lab debris (e.g., gloves, weigh boats, paper towels).[17]

    • An empty container.

  • Segregate the Waste :

    • Solid Waste : Collect pure N-Acetyl-d3 Adamantamine and materials heavily contaminated with it in a designated hazardous waste container. Do not mix with liquid or incompatible waste streams.[11]

    • Contaminated Debris : Items with trace amounts of contamination (gloves, wipes) should be placed in a separate, clearly marked container for "Chemically Contaminated Material" or "Hazardous Waste Debris."[17]

Step 2: Container Selection and Labeling
  • Choose a Compatible Container : Use a sturdy, leak-proof container with a secure, screw-top lid.[9][11] The original product container is often a suitable choice if it's in good condition.[13] The container must be compatible with the chemical; for a solid like this, a high-density polyethylene (HDPE) or glass container is appropriate.

  • Label the Container Immediately : Before adding any waste, affix a "Hazardous Waste" label provided by your institution's EHS department.[14][18]

  • Complete the Label :

    • Write the full chemical name: "N-Acetyl-d3 Adamantamine".[11] Do not use abbreviations.

    • List all constituents if it's a mixture.

    • Indicate the hazards (e.g., "Toxic," "Irritant").

    • Note the accumulation start date (the day the first drop of waste enters the container).

Step 3: Accumulation in a Satellite Accumulation Area (SAA)
  • Store Safely : Keep the sealed waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[14][18]

  • Use Secondary Containment : Place the waste container in a secondary bin or tray to contain any potential spills.[11]

  • Keep It Closed : The container must remain tightly sealed at all times, except when you are actively adding waste.[10][11][13] This is a critical safety and regulatory requirement.

  • Monitor Accumulation Limits : Be aware of your institution's and state's limits on the amount of waste and the time it can be stored in an SAA (often up to one year, but can be less).[14]

Step 4: Disposal of Empty Containers

A container that held N-Acetyl-d3 Adamantamine is not considered "empty" until it has been properly decontaminated.

  • Triple Rinse : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[9][10]

  • Collect the Rinsate : The rinsate from all three washes is considered hazardous waste.[9][14] It must be collected in an appropriate liquid hazardous waste container (e.g., "Halogenated Organic Solvents").

  • Deface the Label : Completely remove or obliterate the original chemical label on the empty container.[9][10]

  • Final Disposal : Once triple-rinsed and with the label defaced, the container can typically be disposed of in the appropriate recycling bin or regular trash, per your institution's policy.[9][10]

Step 5: Arranging for Final Disposal
  • Request a Pickup : Once your waste container is full or you are approaching the accumulation time limit, schedule a pickup from your institution's EHS department or approved hazardous waste vendor.[11]

  • Do Not Transport : Laboratory personnel should not transport hazardous waste across campus.[10] This must be done by trained professionals.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing different waste streams of N-Acetyl-d3 Adamantamine.

DisposalWorkflow N-Acetyl-d3 Adamantamine Disposal Decision Workflow start Waste Generated: N-Acetyl-d3 Adamantamine waste_type What is the nature of the waste? start->waste_type solid_waste Unused/Expired Solid or Heavily Contaminated Material waste_type->solid_waste  Solid Chemical debris Trace-Contaminated Debris (Gloves, Wipes, Weigh Boats) waste_type->debris Contaminated Debris   empty_cont Empty Product Container waste_type->empty_cont Empty Container collect_solid 1. Select compatible, sealable container. 2. Affix & complete 'Hazardous Waste' label. 3. Place in SAA with secondary containment. solid_waste->collect_solid collect_debris Place in designated drum for 'Chemically Contaminated Debris'. debris->collect_debris rinse_q Has the container been triple-rinsed with a suitable solvent? empty_cont->rinse_q request_pickup Request pickup from EHS for final disposal. collect_solid->request_pickup collect_debris->request_pickup collect_rinsate Collect all rinsate as liquid hazardous waste. rinse_q->collect_rinsate No deface_label Thoroughly deface or remove the original label. rinse_q->deface_label Yes collect_rinsate->rinse_q dispose_container Dispose of container in appropriate lab glass/plastic recycling or trash. deface_label->dispose_container

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.